molecular formula C34H31BrN4O4 B11551533 4-[(E)-(2-{(2E)-3-[4-(diethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 4-bromobenzoate

4-[(E)-(2-{(2E)-3-[4-(diethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 4-bromobenzoate

Cat. No.: B11551533
M. Wt: 639.5 g/mol
InChI Key: DPIQAOOPIOOLKQ-CQLRZOMNSA-N
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Description

4-[(E)-{[(2E)-3-[4-(DIETHYLAMINO)PHENYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE is a complex organic compound that features a combination of aromatic rings, amide groups, and a brominated benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[(2E)-3-[4-(DIETHYLAMINO)PHENYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE typically involves multiple steps:

    Formation of the Diethylaminophenyl Intermediate: This step involves the reaction of diethylamine with a suitable halogenated benzene derivative under basic conditions to form the diethylaminophenyl intermediate.

    Synthesis of the Phenylformamido Intermediate: This intermediate is synthesized by reacting aniline with formic acid or a formylating agent.

    Coupling Reaction: The diethylaminophenyl intermediate is then coupled with the phenylformamido intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the prop-2-enamido intermediate.

    Formation of the Final Product: The prop-2-enamido intermediate is then reacted with 4-bromobenzoic acid under esterification conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the amide groups, potentially converting them to amines.

    Substitution: The bromine atom in the benzoate ester can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzoate esters.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Probes: Due to its complex structure, the compound can be used as a probe in biological studies to investigate enzyme-substrate interactions and protein binding.

Medicine

    Drug Development:

Industry

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-[(E)-{[(2E)-3-[4-(DIETHYLAMINO)PHENYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE is not well-documented. based on its structure, it is likely to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-[(E)-{[(2E)-3-[4-(DIMETHYLAMINO)PHENYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE: Similar structure but with dimethylamino instead of diethylamino.

    4-[(E)-{[(2E)-3-[4-(DIETHYLAMINO)PHENYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 4-CHLOROBENZOATE: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

The uniqueness of 4-[(E)-{[(2E)-3-[4-(DIETHYLAMINO)PHENYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE lies in its specific combination of functional groups and the presence of the bromine atom, which can impart distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C34H31BrN4O4

Molecular Weight

639.5 g/mol

IUPAC Name

[4-[(E)-[[(E)-2-benzamido-3-[4-(diethylamino)phenyl]prop-2-enoyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate

InChI

InChI=1S/C34H31BrN4O4/c1-3-39(4-2)29-18-10-24(11-19-29)22-31(37-32(40)26-8-6-5-7-9-26)33(41)38-36-23-25-12-20-30(21-13-25)43-34(42)27-14-16-28(35)17-15-27/h5-23H,3-4H2,1-2H3,(H,37,40)(H,38,41)/b31-22+,36-23+

InChI Key

DPIQAOOPIOOLKQ-CQLRZOMNSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C(\C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)/NC(=O)C4=CC=CC=C4

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C(C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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